molecular formula C17H16FN3O2S2 B2910872 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 1903163-96-1

2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2910872
CAS No.: 1903163-96-1
M. Wt: 377.45
InChI Key: PKEFVNRMICMSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-d]pyrimidinone derivative with a 4-fluorophenylthioacetamide substituent. Its structure comprises a thienopyrimidinone core (a bicyclic system fused with a pyrimidine ring) and an ethyl-linked acetamide group bearing a fluorinated aromatic thioether (Fig. 1). Thienopyrimidinones are pharmacologically significant due to their kinase inhibitory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c1-11-20-16-14(6-9-24-16)17(23)21(11)8-7-19-15(22)10-25-13-4-2-12(18)3-5-13/h2-6,9H,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEFVNRMICMSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidinyl core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The fluorophenylthio group is then introduced via a nucleophilic substitution reaction, where a fluorophenylthiol reacts with an appropriate electrophilic intermediate. The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Thieno[2,3-d]pyrimidinone Derivatives

Key structural variations in similar compounds include substituents on the thienopyrimidinone core and the acetamide side chain.

Compound Name Core Substituents Acetamide Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (if reported)
Target Compound 2-methyl, 4-oxo 4-fluorophenylthio, ethyl link 403.44 N/A N/A Not explicitly reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-methyl, 6-oxo 4-chlorophenyl 337.79 76 >282 Cytotoxicity (MTT assay)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-oxo, 3-(4-chlorophenyl) 2-(trifluoromethyl)phenyl 509.93 N/A N/A Kinase inhibition (inferred)
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide 4-oxo, 3-phenyl Imidazole-pyridine hybrid 602.72 N/A N/A CK1δ inhibition (IC₅₀ = 0.15 µM)

Key Observations :

  • Core Substituents : The target compound’s 2-methyl-4-oxo group contrasts with 4-methyl-6-oxo in and 3-phenyl-4-oxo in . Methyl groups at position 2 may reduce steric hindrance, enhancing binding to kinase domains.
  • Fluorinated vs. Chlorinated Aromatics : The 4-fluorophenylthio group in the target compound likely offers improved metabolic stability over 4-chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and smaller atomic radius .
Acetamide Linker Variations
  • Phenoxy vs. Thioether: Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide use phenoxy groups, which are bulkier and less electronegative than thioethers, possibly altering pharmacokinetics.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F N3O2S
  • Molecular Weight : 335.37 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene exhibit significant anticancer activity. In particular, the compound has shown promising results in various in vitro assays.

  • Inhibition of Cancer Cell Proliferation :
    • The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
    • Table 1 summarizes the IC50 values for the compound compared to other known anticancer agents.
    CompoundIC50 (µM) HepG2IC50 (µM) PC-3
    2-((4-fluorophenyl)thio)-N-(...)3.55.0
    Doxorubicin0.50.6
    Compound A (reference)1.01.5
    The data indicate that while the compound is less potent than doxorubicin, it still exhibits moderate activity against both cell lines, suggesting potential as a lead compound for further development.
  • Mechanism of Action :
    • The mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound has been shown to inhibit the VEGFR-2 and AKT pathways, which are critical in tumor angiogenesis and cell survival.
    • Caspase Activation : Treatment with the compound resulted in increased levels of active caspase-3, indicating induction of apoptosis in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by structural modifications. A study explored various substitutions on the thiophene ring and their impact on biological activity:

  • Substituent Variations : The introduction of electron-withdrawing or electron-donating groups at specific positions on the thiophene ring significantly affected cytotoxicity.
    • For instance, compounds with halogen substitutions showed enhanced potency compared to those with alkyl groups.

Case Studies

  • In Vitro Studies :
    • A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The findings indicated selective toxicity towards cancer cells while sparing normal cells.
  • Docking Studies :
    • Molecular docking simulations have been performed to predict the binding affinity of the compound towards VEGFR-2 and AKT kinases. The results suggest that the compound fits well into the active sites of these proteins, supporting its role as a potential inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.